4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one
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Overview
Description
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one is a synthetic organic compound characterized by the presence of an amino group and two fluorine atoms on a propyl chain, which is attached to a thiazepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propyl Chain: The propyl chain with the amino and difluoro groups can be synthesized through a series of reactions involving halogenation and amination
Cyclization to Form the Thiazepanone Ring: The propyl chain is then reacted with a suitable thioamide to form the thiazepanone ring. This step typically involves cyclization under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
Oxidation: Nitro or nitroso derivatives
Reduction: Amine derivatives
Substitution: Azide or thiol-substituted derivatives
Scientific Research Applications
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated structure can be utilized in the development of advanced materials with unique properties, such as increased thermal stability or hydrophobicity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be employed in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Amino-2,2-difluoropropyl)-1lambda6,4-thiomorpholine-1,1-dione
- 4-(3-Amino-2,2-difluoropropyl)phenol
- N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide
Uniqueness
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one stands out due to its thiazepanone ring structure, which imparts unique chemical and biological properties. The presence of both amino and difluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C8H16F2N2OS |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2,2-difluoro-3-(1-oxo-1,4-thiazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2OS/c9-8(10,6-11)7-12-2-1-4-14(13)5-3-12/h1-7,11H2 |
InChI Key |
TWWZNEHQUGYIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCS(=O)C1)CC(CN)(F)F |
Origin of Product |
United States |
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